N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . Another method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step reactions with careful control of reaction conditions to ensure high yield and purity. The use of phosphoryl chloride and other cyclizing agents is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also possess triazole rings and show significant biological activities.
Uniqueness
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and pharmacokinetic properties. This modification improves its ability to interact with biological targets and increases its overall efficacy .
Properties
Molecular Formula |
C12H8F3N5OS |
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Molecular Weight |
327.29 g/mol |
IUPAC Name |
N-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C12H8F3N5OS/c1-6(21)16-8-4-2-7(3-5-8)9-19-20-10(12(13,14)15)17-18-11(20)22-9/h2-5H,1H3,(H,16,21) |
InChI Key |
UEUALHSOCSFMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
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